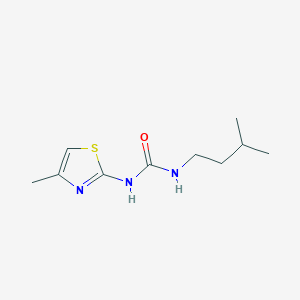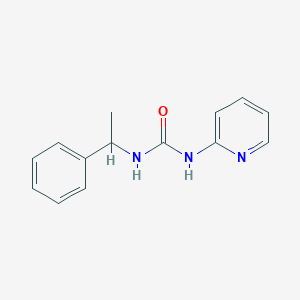
1-(1-Phenylethyl)-3-pyridin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)-3-pyridin-2-ylurea is an organic compound that features a urea linkage between a phenylethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-3-pyridin-2-ylurea typically involves the reaction of 1-phenylethylamine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1-Phenylethylamine+Pyridine-2-carbonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phenylacetic acid or acetophenone.
Reduction: Formation of 1-(1-phenylethyl)piperidine.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A precursor in the synthesis of 1-(1-Phenylethyl)-3-pyridin-2-ylurea.
Pyridine-2-carbonyl chloride: Another precursor used in the synthesis.
1-(1-Phenylethyl)piperidine: A reduction product of the compound.
Uniqueness
This compound is unique due to its specific combination of a phenylethyl group and a pyridinyl group linked by a urea moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(1-phenylethyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11(12-7-3-2-4-8-12)16-14(18)17-13-9-5-6-10-15-13/h2-11H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOPZMXUONKZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
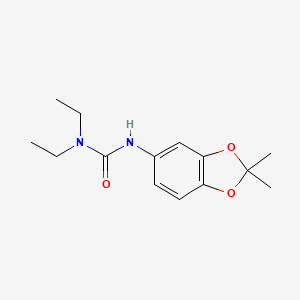
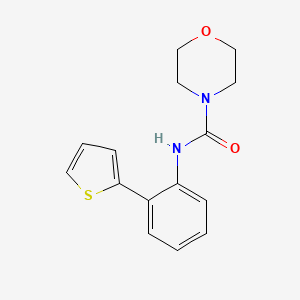
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
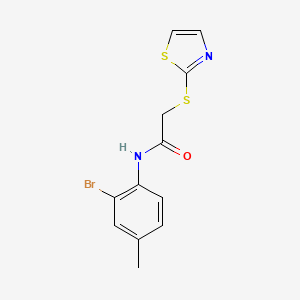
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
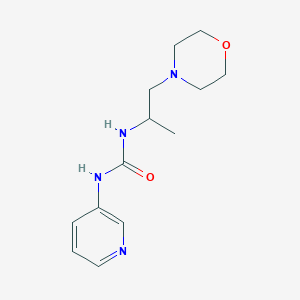
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
